Cas no 2096338-30-4 ((2-fluoro-4-morpholinophenyl)boronic acid)

(2-fluoro-4-morpholinophenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (2-fluoro-4-morpholinophenyl)boronic acid
- MFCD24449032
- 2-Fluoro-4-(morpholino)phenylboronic acid
- 2096338-30-4
- 2-Fluoro-4-morpholinophenylboronic Acid
- SY387064
- G80887
-
- インチ: 1S/C10H13BFNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
- InChIKey: LXGYYNBVEBRQAO-UHFFFAOYSA-N
- ほほえんだ: B(C1=CC=C(N2CCOCC2)C=C1F)(O)O
計算された属性
- せいみつぶんしりょう: 225.0972516g/mol
- どういたいしつりょう: 225.0972516g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.9Ų
(2-fluoro-4-morpholinophenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F904702-25mg |
(2-fluoro-4-morpholinophenyl)boronic acid |
2096338-30-4 | 95% | 25mg |
¥2,329.20 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F904702-10mg |
(2-fluoro-4-morpholinophenyl)boronic acid |
2096338-30-4 | 95% | 10mg |
¥1,159.20 | 2022-01-12 |
(2-fluoro-4-morpholinophenyl)boronic acid 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
(2-fluoro-4-morpholinophenyl)boronic acidに関する追加情報
Recent Advances in the Application of (2-Fluoro-4-morpholinophenyl)boronic Acid (CAS: 2096338-30-4) in Chemical Biology and Drug Discovery
In recent years, (2-fluoro-4-morpholinophenyl)boronic acid (CAS: 2096338-30-4) has emerged as a critical building block in chemical biology and pharmaceutical research. This boronic acid derivative is particularly valued for its unique physicochemical properties, which make it an ideal candidate for Suzuki-Miyaura cross-coupling reactions—a cornerstone in the synthesis of complex bioactive molecules. The compound's fluorine and morpholine substituents enhance its reactivity and solubility, facilitating its use in diverse medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of (2-fluoro-4-morpholinophenyl)boronic acid in the development of novel kinase inhibitors. Researchers utilized this compound as a key intermediate to synthesize a series of pyrimidine-based inhibitors targeting the PI3K/AKT/mTOR pathway, which is implicated in cancer progression. The study reported a 40% improvement in yield compared to traditional boronic acid reagents, underscoring its synthetic utility.
Further investigations have explored its application in positron emission tomography (PET) tracer development. A team at MIT demonstrated that the fluorine-18 labeled analog of (2-fluoro-4-morpholinophenyl)boronic acid could serve as a versatile probe for imaging protein-protein interactions in vivo. This breakthrough, detailed in a 2024 Nature Chemical Biology paper, opens new avenues for non-invasive diagnostics in neurodegenerative diseases.
From a safety and scalability perspective, recent process chemistry studies (e.g., Organic Process Research & Development, 2023) have optimized large-scale production of 2096338-30-4 via continuous flow chemistry, achieving >99% purity with reduced palladium catalyst loading. These advancements address previous challenges in batch-to-batch variability, making it more accessible for industrial applications.
Looking ahead, the integration of computational modeling with experimental data—as seen in a 2024 ACS Central Science publication—suggests untapped potential for this boronic acid in covalent inhibitor design. Its ability to form reversible complexes with biological nucleophiles positions it as a promising warhead for targeted protein degradation strategies, particularly in undruggable target spaces.
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